6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
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Overview
Description
6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a quinazoline derivative known for its diverse applications in medicinal chemistry. Quinazoline derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine typically involves the condensation of 2-aminobenzophenone with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine
- 6-methyl-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine
- 6-methyl-N-(4-fluorophenyl)-4-phenylquinazolin-2-amine
Uniqueness
6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c1-15-8-11-18(12-9-15)23-22-24-20-13-10-16(2)14-19(20)21(25-22)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPANXNIDULSBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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